molecular formula C8H10IN3O5 B011314 Iodoazomycin riboside CAS No. 102059-58-5

Iodoazomycin riboside

Cat. No. B011314
M. Wt: 355.09 g/mol
InChI Key: FWNOUYXMHAJQMU-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoazomycin riboside (IAZ) is a synthetic molecule that has gained significant attention in the field of cancer imaging and therapy. It is a radiotracer that has been used to detect and monitor hypoxia, a condition where there is a lack of oxygen in tissues, which is commonly found in solid tumors. IAZ has been shown to selectively accumulate in hypoxic cells and has been used to identify and target these cells for cancer therapy.

Mechanism Of Action

Iodoazomycin riboside is selectively reduced in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The reduction of Iodoazomycin riboside is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic cells. The adduct formed by Iodoazomycin riboside is stable and can be detected using PET imaging. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells.

Biochemical And Physiological Effects

Iodoazomycin riboside has been shown to selectively accumulate in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells. Iodoazomycin riboside has been shown to have minimal toxicity and does not affect the normal physiological functions of cells.

Advantages And Limitations For Lab Experiments

Iodoazomycin riboside has several advantages for lab experiments. It is a selective and sensitive radiotracer that can be used to detect and monitor hypoxia in various types of cancers. It has been shown to have minimal toxicity and does not affect the normal physiological functions of cells. However, the synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry. Also, Iodoazomycin riboside has a short half-life, which limits its use in clinical settings.

Future Directions

Iodoazomycin riboside has several potential future directions. It can be used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of cancer diagnosis and treatment. Iodoazomycin riboside can also be used to develop targeted therapies for hypoxic tumors. The development of new nitroreductase enzymes that are more specific to hypoxic cells can further improve the specificity and sensitivity of Iodoazomycin riboside. The use of Iodoazomycin riboside in clinical trials can help to validate its effectiveness in cancer imaging and therapy.

Synthesis Methods

Iodoazomycin riboside is synthesized by the reaction of 3-amino-5-iodo-1,2,4-triazole with ribose in the presence of a strong acid catalyst. The product is then purified using chromatography techniques. The synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Iodoazomycin riboside has been extensively used in preclinical and clinical studies for cancer imaging and therapy. It has been shown to selectively accumulate in hypoxic cells, making it an ideal radiotracer for identifying and targeting these cells. Iodoazomycin riboside has been used in PET imaging to visualize hypoxia in various types of cancers, including lung, breast, head and neck, and prostate cancer. It has also been used to monitor the response to cancer therapy and to predict the outcome of cancer treatment.

properties

CAS RN

102059-58-5

Product Name

Iodoazomycin riboside

Molecular Formula

C8H10IN3O5

Molecular Weight

355.09 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1

InChI Key

FWNOUYXMHAJQMU-DBRKOABJSA-N

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Other CAS RN

102059-58-5

synonyms

1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole
IAZR
iodoazomycin riboside

Origin of Product

United States

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